Cas no 2098005-89-9 (4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine)

The compound 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a versatile organic molecule characterized by its unique 1H-pyrazol-1-yl substituent. It exhibits high chemical stability and can be utilized in the synthesis of various pharmaceuticals and fine chemicals. Its piperidine backbone provides excellent solubility and compatibility with organic solvents, making it suitable for diverse synthetic applications.
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine structure
2098005-89-9 structure
商品名:4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
CAS番号:2098005-89-9
MF:C11H16F3N3
メガワット:247.260052680969
CID:5725671
PubChem ID:121211715

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 化学的及び物理的性質

名前と識別子

    • starbld0027533
    • F2198-2115
    • AKOS026721860
    • 2098005-89-9
    • 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
    • 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine
    • インチ: 1S/C11H16F3N3/c1-2-8-7-10(11(12,13)14)16-17(8)9-3-5-15-6-4-9/h7,9,15H,2-6H2,1H3
    • InChIKey: XOHCDNBGRMDCME-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(CC)N(C2CCNCC2)N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 247.12963201g/mol
  • どういたいしつりょう: 247.12963201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.8Ų

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E242866-100mg
4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine
2098005-89-9
100mg
$ 115.00 2022-06-05
Life Chemicals
F2198-2115-0.5g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
0.5g
$442.0 2023-09-06
TRC
E242866-500mg
4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine
2098005-89-9
500mg
$ 435.00 2022-06-05
Life Chemicals
F2198-2115-10g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-2115-1g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-2115-2.5g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-2115-5g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
5g
$1398.0 2023-09-06
TRC
E242866-1g
4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine
2098005-89-9
1g
$ 660.00 2022-06-05
Life Chemicals
F2198-2115-0.25g
4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
2098005-89-9 95%+
0.25g
$419.0 2023-09-06

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 関連文献

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidineに関する追加情報

Introduction to 4-(5-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Piperidine (CAS No. 2098005-89-9)

4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine, with the CAS number 2098005-89-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a piperidine ring substituted with a 5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group, offers a promising scaffold for the development of novel drugs targeting various diseases.

The chemical structure of 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine is characterized by its combination of a piperidine ring and a pyrazole moiety, both of which are well-known for their pharmacological properties. The piperidine ring is a common structural element in many bioactive molecules, contributing to their ability to interact with biological targets such as receptors and enzymes. The pyrazole moiety, particularly when substituted with trifluoromethyl and ethyl groups, enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures exhibit potent activity against specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The ability to modulate these receptors selectively can lead to the development of more effective and safer medications.

In addition to its potential in neurological disorders, 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine has also shown promise in the field of oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been reported to exhibit antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key proteins such as AKT and ERK, which are crucial for cancer cell survival.

The pharmacokinetic properties of 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine have also been extensively studied. Its high lipophilicity allows for good absorption and distribution within the body, while its metabolic stability ensures a longer half-life and sustained therapeutic effects. These properties make it an ideal candidate for oral administration, which is often preferred in clinical settings due to its convenience and patient compliance.

In terms of safety and toxicity, preliminary studies have indicated that 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine exhibits a favorable safety profile. However, further investigations are necessary to fully understand its long-term effects and potential side effects. Ongoing clinical trials are aimed at evaluating its efficacy and safety in human subjects, with promising results thus far.

The synthesis of 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves several well-established chemical reactions. The key steps include the formation of the pyrazole ring through a cyclocondensation reaction followed by substitution with the trifluoromethyl and ethyl groups. The final step involves coupling this substituted pyrazole with a piperidine derivative to obtain the target compound. The synthetic route is highly efficient and scalable, making it suitable for large-scale production if needed.

In conclusion, 4-(5-Ethyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)piperidine (CAS No. 2098005-89-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.

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